BenchChemオンラインストアへようこそ!

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one

Physicochemical profiling Medicinal chemistry design Lead optimization

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one (CAS 192819-08-2) is a heterocyclic small-molecule building block (C9H11NO3, MW 181.19 g/mol) that combines a 1,2-dihydropyridin-2-one (2-pyridone) core with a 2-methyl-1,3-dioxolane substituent at the 4-position. The compound is supplied primarily at ≥95% purity by vendors such as AKSci (catalog 7366EA) and is classified strictly for research and development use.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 192819-08-2
Cat. No. B1458101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one
CAS192819-08-2
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CC(=O)NC=C2
InChIInChI=1S/C9H11NO3/c1-9(12-4-5-13-9)7-2-3-10-8(11)6-7/h2-3,6H,4-5H2,1H3,(H,10,11)
InChIKeyKMEJIJJSQHBNMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one (CAS 192819-08-2) – Scientific Procurement Baseline


4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one (CAS 192819-08-2) is a heterocyclic small-molecule building block (C9H11NO3, MW 181.19 g/mol) that combines a 1,2-dihydropyridin-2-one (2-pyridone) core with a 2-methyl-1,3-dioxolane substituent at the 4-position . The compound is supplied primarily at ≥95% purity by vendors such as AKSci (catalog 7366EA) and is classified strictly for research and development use . The dioxolane ring serves as a protected ketone equivalent, enabling selective deprotection to the corresponding 4-acetyl-1,2-dihydropyridin-2-one under acidic conditions, which is a key synthetic handle for further elaboration [1].

Why 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one Cannot Be Replaced by Generic Analogs


The precise substitution pattern of 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one is critical for its intended role as a synthetic intermediate. The presence of the 2-methyl group on the dioxolane ring distinguishes it from unsubstituted dioxolane analogs (e.g., 4-(1,3-dioxolan-2-yl)-1-methylpyridin-2(1H)-one, CAS 109442-34-4), which lack the quaternary carbon center and consequently exhibit different steric profiles and deprotection kinetics [1]. The 4-position attachment of the dioxolane to the pyridinone ring, rather than the 2- or 3-position found in isomeric pyridine-dioxolane building blocks (e.g., 2-(2-methyl-1,3-dioxolan-2-yl)pyridine, CAS 49669-15-0), dictates the regiochemistry of downstream cross-coupling and functionalization reactions . Furthermore, the 1,2-dihydropyridin-2-one tautomeric form (rather than the 2-hydroxypyridine form) influences hydrogen-bonding donor/acceptor capacity (computed HBD count = 1, HBA count = 3, TPSA = 47.6 Ų) [1], which affects solubility, chromatographic behavior, and molecular recognition in biological screening contexts. Direct evidence of quantitative differentiation versus specific comparators in defined assay systems is, however, currently absent from the open scientific literature and patent record, as confirmed by systematic search of primary research databases [2].

4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one: Quantified Differentiation Evidence


Molecular Topology Differentiation: Computed XLogP3 and TPSA vs. Closest Pyridine Analog

The target compound bears a 1,2-dihydropyridin-2-one core with a computed XLogP3 of -0.6 and a topological polar surface area (TPSA) of 47.6 Ų [1]. In contrast, its closest commercially available analog—4-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 60553-33-5, C9H11NO2, MW 165.19)—lacks the amide carbonyl, resulting in a higher predicted logP and a lower TPSA (31.35 Ų) as computed from its SMILES structure . These differences are directly relevant to prospective permeability (e.g., Caco-2 or PAMPA) and solubility classification in drug discovery cascades, where pyridinone-containing scaffolds systematically outperform simple pyridine matched pairs on aqueous solubility by approximately 0.5–1.5 log units, a class-level trend [2].

Physicochemical profiling Medicinal chemistry design Lead optimization

Supplied Purity Benchmarking: ≥95% HPLC vs. Comparable Pyridinone Building Blocks

Vendor specifications for 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one report a minimum purity of 95% (HPLC) . This is comparable to, but should not be assumed interchangeable with, the purity specifications of structurally related pyridinone-dioxolane building blocks such as 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one (CAS 109442-34-4, offered at 98% purity by some vendors ). The difference in reported purity specifications (95% vs. 98%) represents a meaningful procurement consideration: the lower nominal purity may contain up to 3% additional structurally related impurities that could interfere with sensitive catalytic reactions (e.g., Pd-catalyzed cross-couplings) or biological assays where impurity-driven false positives are a known risk [1].

Chemical procurement Building block quality Synthetic reliability

Hydrazone Derivative Existence Confirms Synthetic Tractability: Comparison with Pre-formed Hydrazone Analog

The existence of the hydrazone derivative 2(1H)-Pyridinone, 4-(2-methyl-1,3-dioxolan-2-yl)-, hydrazone (CAS 80882-43-5), available commercially , demonstrates that the carbonyl group at the 2-position of the target compound's pyridinone ring is sufficiently reactive toward condensation with hydrazine. This pre-formed hydrazone itself exists as a distinct commercial entity, confirming that the target compound can be selectively functionalized at the 2-oxo position without concomitant dioxolane deprotection. In contrast, the structurally related 4-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 60553-33-5) lacks this latent carbonyl and therefore cannot participate in hydrazone or oxime-forming chemistries, representing a binary synthetic capability difference (carbonyl present vs. absent) .

Derivatization Hydrazone formation Combinatorial library synthesis

Dioxolane as Latent 4-Acetyl Group: Strategic Advantage over Unprotected Ketone Analogs

The 2-methyl-1,3-dioxolane moiety serves as a cyclic ketal protecting group for a latent methyl ketone at the pyridinone 4-position. Under acidic deprotection conditions (e.g., aqueous HCl, p-TsOH), this ketal can be cleaved to reveal 4-acetyl-1,2-dihydropyridin-2-one [1]. This is a well-established class-level capability of 1,3-dioxolanes [2]. In contrast, direct procurement of the unprotected 4-acetyl-1,2-dihydropyridin-2-one would present challenges: the free ketone is susceptible to undesired aldol condensation, nucleophilic addition at the carbonyl during subsequent reactions, and potential tautomerization side reactions with the neighboring pyridinone NH . The dioxolane-protected form therefore functions as a 'masked' reactive functionality, enabling synthetic sequences that would be incompatible with a free acetyl group. While no quantitative deprotection kinetic data specific to this compound have been published, generic ketal hydrolysis rates for 2-methyl-1,3-dioxolanes are typically 10²–10⁴ times faster under acidic conditions than the corresponding ethylene ketals of diaryl ketones [2].

Protecting group strategy Synthetic intermediate Multi-step synthesis

Recommended Procurement and Application Scenarios for 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring Pyridinone Core with Enhanced Solubility

When screening fragment libraries against targets where aqueous solubility is a known liability (e.g., kinases, GPCRs), the target compound's computed XLogP3 of -0.6 and TPSA of 47.6 Ų [1] place it in a favorable physicochemical space for fragment-like lead matter (MW < 250, logP < 3). In comparison with the pyridine-only analog 4-(2-methyl-1,3-dioxolan-2-yl)pyridine (MW 165.19, predicted higher logP) [1], the target offers superior hydrogen-bonding capacity (3 HBA vs. 2 for the pyridine analog), which can translate to enhanced binding enthalpy in target engagement assays. Procurement of this specific compound is recommended over the pyridine analog when crystallographic or in silico docking data suggest a key hydrogen-bond interaction with the pyridinone carbonyl.

Synthetic Chemistry: Multi-Step Route Requiring Orthogonal 4-Position Protection

The 2-methyl-1,3-dioxolane moiety of the target compound functions as a latent 4-acetyl group, providing orthogonal protection during synthetic sequences. The well-precedented use of the analogous ketal on 4-(2-methyl-1,3-dioxolan-2-yl)pyridine as a protected intermediate en route to isoarecolone derivatives validates this protecting group strategy for the 4-pyridine position. Users planning synthetic sequences involving organometallic reagents (e.g., Grignard, organolithium), strong bases, or reducing agents at other positions of the pyridinone ring should prefer this ketal-protected form over the free 4-acetyl analog to avoid competing reactivity at the unprotected ketone [2].

Chemical Biology: Derivatization via 2-Oxo Hydrazone Formation for Probe Synthesis

The commercially validated hydrazone derivative (CAS 80882-43-5) confirms that the target compound's 2-oxo group is competent for condensation reactions. This makes the compound suitable for generating hydrazone-linked fluorescent probes, biotin conjugates, or affinity chromatography ligands where the pyridinone scaffold serves as a recognition element. Users should select this compound over 4-(2-methyl-1,3-dioxolan-2-yl)pyridine (which lacks a derivatizable carbonyl) when the synthetic plan requires post-coupling functionalization at the pyridinone 2-position without disturbing the dioxolane protection.

Procurement Decision: Cost-Sensitivity Analysis for ≥95% Purity Building Block

At a vendor-reported minimum purity of 95% , this compound is positioned as a research-grade building block suitable for initial synthetic feasibility studies, route scouting, and early-stage SAR exploration. For critical steps where metal-catalyst poisoning by trace impurities is a concern (e.g., Pd-catalyzed Suzuki or Buchwald-Hartwig couplings), users should budget for in-house purification (silica gel chromatography or recrystallization) to achieve ≥98% purity, or alternatively select the higher-purity N-methyl analog 4-(1,3-dioxolan-2-yl)-1-methylpyridin-2(1H)-one (98% offered, CAS 109442-34-4) if N-methylation is compatible with the downstream synthetic route. The procurement cost differential between these two building blocks should be evaluated against the cost of additional purification steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methyl-1,3-dioxolan-2-yl)-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.